

But-3-ynal valence ionization behavior

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Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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Molecular Fundamentals of But-3-ynal

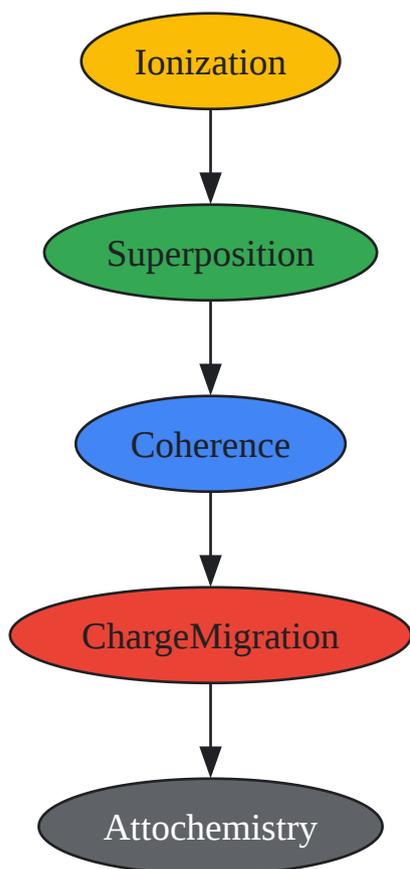
The table below summarizes the core chemical identity of **but-3-ynal**.

Property	Description
Chemical Formula	C ₄ H ₄ O [1]
Molecular Weight	68.0740 g/mol [1]
IUPAC Name	but-3-ynal [1]
CAS Registry Number	52844-23-2 [1]
Ionization Energy (IE)	10.2 eV (EST method) [1]
Notable Property	Exhibits long-lasting charge migration after valence ionization [2] [3]

Charge Migration Mechanism in But-3-ynal

Upon ionization, **but-3-ynal** exhibits long-lasting electronic coherence due to a **hole mixing structure** involving its Highest Occupied Molecular Orbital (HOMO) [4]. Ionization creates a coherent superposition

of cationic electronic states, leading to charge migration where the electron hole density moves rapidly across the molecular structure [4] [2]. This coherence is crucial for potential attochemistry applications.



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Computational Protocol for Simulation

The simulation of charge migration in **but-3-ynal** relies on **Real-Time Time-Dependent Density Functional Theory (RT-TDDFT)**. The methodology below is adapted from a 2025 study that used the open-source code OCTOPUS [4].

Aspect	Protocol Detail
Software	OCTOPUS [4]
Key Functional	PBE (with a self-interaction error correction scheme) [4]

Aspect	Protocol Detail
Grid System	Spherical grid with a radius of 12 Å and a spacing of 0.18 Å [4]
Time Step	1.3 attoseconds (as) [4]
Absorbing Boundaries	2 Å thickness at the edge of the simulation domain [4]
Ionization Trigger	Sudden removal of an electron from the HOMO at t=0, or simulation with a short, intense infrared (IR) laser pulse [4]

Research Significance and Context

- **Attochemistry Goal:** The ultimate aim is to **control chemical reactivity** by steering these ultrafast electron dynamics before nuclear motion causes decoherence [4] [2].
- **Selective Triggering:** Using intense **infrared (IR) multi-photon ionization** is proposed as a superior method to selectively trigger this dynamics compared to broader XUV pulses, as it ionizes only the outermost molecular orbitals [4].
- **Probing the Dynamics:** The study proposes using the spatial resolution of **X-ray free-electron lasers (XFELs)** to probe the ensuing charge migration at the atomic level [4].

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References

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